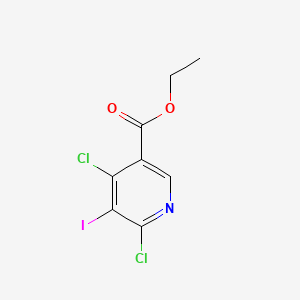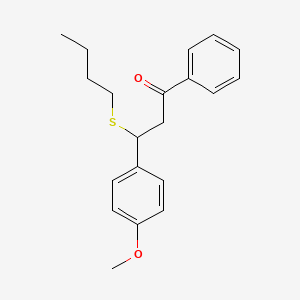
3,5-Diethyl-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a substituted benzaldehyde, characterized by the presence of two ethyl groups at the 3 and 5 positions and a methoxy group at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-diethylphenol with methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves multi-step processes that include the formation of intermediate compounds. For example, the synthesis might start with the alkylation of a benzene derivative, followed by formylation to introduce the aldehyde group. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,5-Diethyl-4-methoxybenzoic acid.
Reduction: 3,5-Diethyl-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,5-Diethyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-4-methoxybenzaldehyde in chemical reactions typically involves the reactivity of the aldehyde group. In oxidation reactions, the aldehyde is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions. The methoxy group can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethyl groups, making it less sterically hindered.
3,5-Diethylbenzaldehyde: Lacks the methoxy group, affecting its electronic properties.
3,5-Dimethoxybenzaldehyde: Contains methoxy groups at the 3 and 5 positions instead of ethyl groups.
Uniqueness: 3,5-Diethyl-4-methoxybenzaldehyde is unique due to the combination of ethyl and methoxy substituents, which influence its reactivity and potential applications. The presence of both electron-donating and sterically hindering groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3,5-diethyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-10-6-9(8-13)7-11(5-2)12(10)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
QWNFFTONMQSKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OC)CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid](/img/structure/B12514520.png)
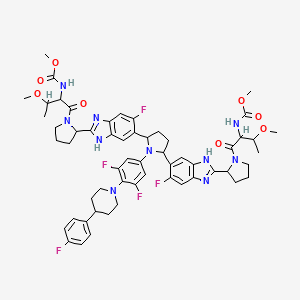
![5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one](/img/structure/B12514531.png)
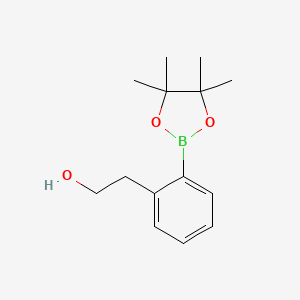
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)
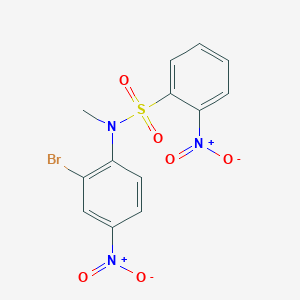
![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)
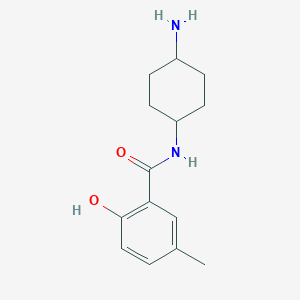
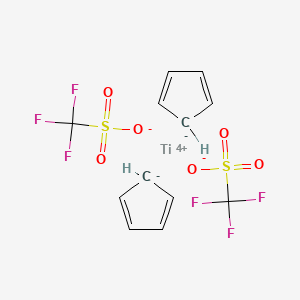
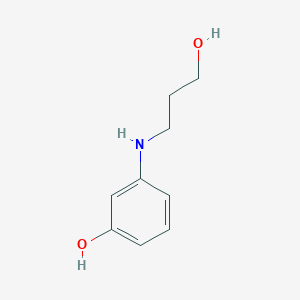
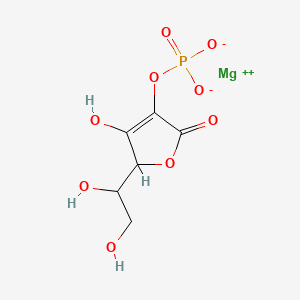
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)
